molecular formula C5H9ClF3N3 B2680750 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride CAS No. 2248366-98-3

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride

Cat. No. B2680750
CAS RN: 2248366-98-3
M. Wt: 203.59
InChI Key: OJBFMSQCAMCUAR-UHFFFAOYSA-N
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Description

“3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2248366-98-3 . It has a molecular weight of 203.59 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of diazirines often begins with ketones . The ketone is converted to diaziridines, which are then oxidized to form the desired diazirines . Diaziridines can be prepared from ketones by oximation, followed by tosylation (or mesylation), and then finally by treatment with ammonia .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and chlorine atoms.


Chemical Reactions Analysis

Diazirines, like the one in this compound, can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds .

It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Scientific Research Applications

Photoaffinity Labeling

One of the primary applications of this compound is in photoaffinity labeling . The compound contains two photoreactive groups, making it an attractive tool for comprehensive analysis of ligand-biomolecule interactions . This method is a powerful tool for studying the interaction between a small molecule and its binding partner in a biological system .

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane . This compound is utilized for the introduction of two photophores to a ligand .

Study of Ligand-Biomolecule Interactions

The compound can be used to study ligand-biomolecule interactions. The presence of two photophores in the molecule allows for a comprehensive analysis of these interactions .

Development of New Synthesis Approaches

The compound has been used in the development of new synthesis approaches. For example, it has been used in the synthesis of 3-[3-(3-(trifluoromethyl)diazirin-3-yl)phenyl]-2,3-dihydroxypropionic acid , a carbene-generating, cleavable cross-linking reagent for photoaffinity labeling .

Chemical Biology Research

The compound is used in chemical biology research, particularly in the study of interactions between low molecular weight bioactive compounds and biomolecules .

Development of Photoreactive Compounds

The compound is used in the development of photoreactive compounds. These compounds are useful in various fields, including chemical biology and medicinal chemistry .

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may cause harm if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride, also known as AT13386, is the heat shock protein 90 (HSP90) . HSP90 is a ubiquitously expressed chaperone that aids in the folding and maturation of a distinct subset of proteins, which includes kinases, cell surface receptors, and transcription factors .

Mode of Action

AT13387 acts as a potent inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, inhibiting its ATPase activity . This inhibition induces remodeling of the HSP90 chaperone complex, leading to the recruitment of ubiquitin ligases, polyubiquitination, and subsequent proteasomal degradation of HSP90 client proteins .

Biochemical Pathways

The inhibition of HSP90 by AT13387 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. For instance, the degradation of mutant epidermal growth factor receptors, which are primary drivers of cell growth, is particularly sensitive to HSP90 inhibition .

Pharmacokinetics

The pharmacokinetics of AT13387 have been studied in both in vitro and in vivo models . While AT13387 is rapidly cleared from the blood, its retention in tumor xenografts is markedly extended . This extended retention allows for a long duration of action, enabling efficacious once-weekly administration in human lung carcinoma xenografts .

Result of Action

The result of AT13387’s action is the suppression of HSP90 client proteins and phospho-signaling for up to 72 hours in xenograft tumors after treatment with a single dose of AT13387 . This leads to a reduction in tumor growth and can induce cell death .

properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBFMSQCAMCUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1(N=N1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride

CAS RN

2248366-98-3
Record name 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]propan-1-amine hydrochloride
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